![molecular formula C15H10FNOS B14440154 2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one CAS No. 77946-62-4](/img/structure/B14440154.png)
2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one is a chemical compound known for its unique structure and properties It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one typically involves the condensation of 4-fluorobenzaldehyde with 2-aminobenzothiophene. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, which is then isolated and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
科学的研究の応用
2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its unique structure and bioactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-[Amino(4-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one: Similar structure with a chlorine atom instead of fluorine.
2-[Amino(4-bromophenyl)methylidene]-1-benzothiophen-3(2H)-one: Similar structure with a bromine atom instead of fluorine.
2-[Amino(4-methylphenyl)methylidene]-1-benzothiophen-3(2H)-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one imparts unique properties such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
特性
CAS番号 |
77946-62-4 |
|---|---|
分子式 |
C15H10FNOS |
分子量 |
271.31 g/mol |
IUPAC名 |
2-(4-fluorobenzenecarboximidoyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C15H10FNOS/c16-10-7-5-9(6-8-10)13(17)15-14(18)11-3-1-2-4-12(11)19-15/h1-8,17-18H |
InChIキー |
IDVLYOUUFTWSQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=N)C3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


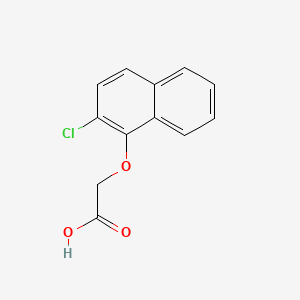
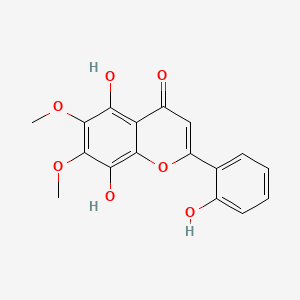
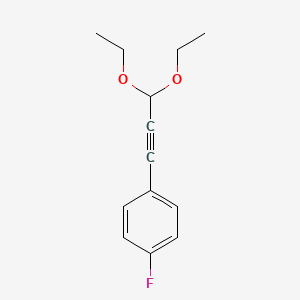
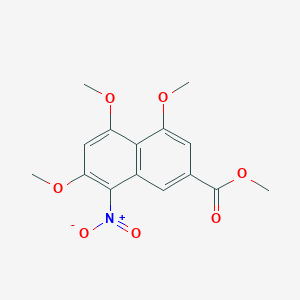
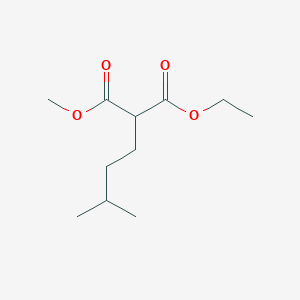
![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/structure/B14440095.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)
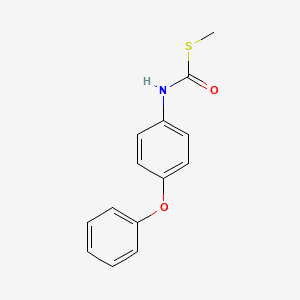
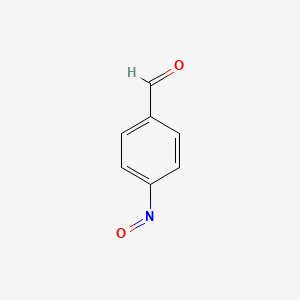



![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
